Cas no 2580177-75-7 (Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate)

Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate is a specialized pyrimidine derivative with a unique structural framework, combining an amino acid ester moiety with a chlorinated dihydropyrimidinone core. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a synthetic intermediate for nucleoside analogs or enzyme inhibitors. The presence of reactive functional groups, including the ester and chloro substituents, allows for further derivatization, enhancing its utility in structure-activity relationship studies. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in targeting nucleotide-related pathways. The compound is typically handled under controlled conditions due to its sensitivity.
Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate structure
2580177-75-7 structure
Product Name:Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate
CAS No:2580177-75-7
MF:C8H11ClN4O3
MW:246.650940179825
CID:5658483
PubChem ID:165888842
Update Time:2025-07-23

Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-27729800
    • 2580177-75-7
    • methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate
    • Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate
    • Inchi: 1S/C8H11ClN4O3/c1-16-7(15)4(10)2-3-5(9)12-8(11)13-6(3)14/h4H,2,10H2,1H3,(H3,11,12,13,14)
    • InChI Key: TZSNBDKADRXURA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(NC(N)=N1)=O)CC(C(=O)OC)N

Computed Properties

  • Exact Mass: 246.0519679g/mol
  • Monoisotopic Mass: 246.0519679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 120Ų

Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate Pricemore >>

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Additional information on Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate

Introduction to Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate (CAS No. 2580177-75-7)

Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate is a significant compound in the field of pharmaceutical chemistry, playing a crucial role in the development of novel therapeutic agents. This compound, identified by its CAS number 2580177-75-7, has garnered attention due to its structural complexity and potential biological activity. The molecule features a pyrimidine core, which is a common scaffold in many bioactive molecules, particularly in the realm of antiviral and anticancer drugs.

The structural motif of Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate includes several key functional groups that contribute to its reactivity and potential biological effects. The pyrimidine ring is substituted with an amino group at the 2-position, a chloro group at the 4-position, and an oxo group at the 6-position. Additionally, the molecule has a propanoate side chain attached at the 3-position of the pyrimidine ring, which further influences its chemical properties.

Recent research in the field of medicinal chemistry has highlighted the importance of pyrimidine derivatives in drug discovery. Pyrimidine-based compounds are known for their ability to interact with various biological targets, including enzymes and receptors. The presence of multiple heterocyclic systems in Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate suggests that it may exhibit a wide range of biological activities. For instance, the amino groups and chloro substituents can participate in hydrogen bonding and halogen interactions, respectively, which are crucial for binding to biological targets.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The pyrimidine core can be modified further to create derivatives with enhanced potency and selectivity. In particular, the oxo group at the 6-position of the pyrimidine ring provides a site for further functionalization, allowing chemists to explore various chemical transformations. These modifications can lead to compounds with improved pharmacokinetic properties and reduced side effects.

The synthesis of Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate involves multi-step organic reactions that require careful optimization. The process typically begins with the preparation of a pyrimidine intermediate followed by functionalization at multiple positions. Advanced synthetic techniques such as cross-coupling reactions and cyclization processes are often employed to construct the desired molecular framework. The use of palladium catalysts and transition metals has been particularly effective in facilitating these transformations.

In terms of biological activity, preliminary studies on Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yloxypropanoate have shown promising results. The compound has been tested for its interaction with various enzymes and receptors relevant to diseases such as cancer and inflammation. While more extensive research is needed to fully elucidate its mechanism of action, these initial findings suggest that it may have therapeutic potential in these areas.

The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, Methyl 2-amino--(amino--4-chloro--6--dihydropyrimidin--5--yl)propan--(CAS No.:2580177--75--7) offers several advantages that could help overcome these hurdles. For example, its molecular structure allows for modifications that can enhance solubility and stability. Additionally, computational modeling techniques can be used to predict how different structural modifications will affect biological activity.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling software enables researchers to simulate how Methyl 2-amino--(amino--4-chloro--6--dihydropyrimidin--5--yl)propan--(CAS No.:2580177--75--7) interacts with biological targets at an atomic level. This information is invaluable for designing experiments and optimizing synthetic routes. Furthermore, virtual screening techniques can be used to identify potential lead compounds from large libraries of molecules.

The future directions for research on Methyl 2-amino--(amino--4-chloro--6--dihydropyrimidin--5--yl)propan--) include exploring its efficacy in vivo and evaluating its safety profile through preclinical studies. If these early findings translate into positive results in animal models and human trials, this compound could become a valuable tool in modern medicine. Moreover, understanding its mode of action will provide insights into new therapeutic strategies for treating various diseases.

In conclusion,Methyl 2-amino-(amino---4-chlorine---6---dihydro-pyrimidine---5---yl)-propane-carboxylate (CAS No.:2580177---75---7) is a promising compound with significant potential in pharmaceutical research。 Its complex structure、functional groups、and preliminary biological activity make it an attractive candidate for further development。 With continued research、synthetic innovation、and computational modeling,Methyl --(amino----4-chlorine----6---dihydro-pyr-imidine---5----yl)-propane-carboxylate could play an important role in advancing drug discovery efforts worldwide。

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